![molecular formula C16H13BrN2O3S B2919901 N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895440-97-8](/img/structure/B2919901.png)
N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Research into thiazolide compounds, such as those related to N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide, has shown promising antimicrobial and anticancer activities. For example, novel analogs of pyrazol-5-ones derived from the 2-aminobenzothiazole nucleus demonstrated significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. These findings suggest the potential of benzothiazole derivatives as antibacterial agents with specific applications in treating infections without harming the host cells (Palkar et al., 2017). Additionally, synthesis of new benzothiazole acylhydrazones has been explored for their anticancer properties, indicating the versatility of benzothiazole derivatives in designing compounds for cancer therapy (Osmaniye et al., 2018).
Photodynamic Therapy
Another area of interest is the development of photosensitizers for photodynamic therapy, a treatment modality for cancer. Zinc phthalocyanine derivatives substituted with thiadiazole-containing groups have shown high singlet oxygen quantum yield, making them potent candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Antipsychotic Agents
Furthermore, the synthesis and study of compounds like N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide have been extended to the development of potential antipsychotic agents. For instance, derivatives with modifications in the benzamide structure have been evaluated for their antidopaminergic properties, showcasing their applicability in designing new treatments for psychiatric disorders (Högberg et al., 1990).
Anticonvulsant Agents
Compounds featuring the benzothiazole moiety have also been investigated for their anticonvulsant activities. Studies on quinazolinone derivatives containing benzo[d]thiazol-2-yl groups revealed promising effects against seizures in preclinical models, highlighting the potential of such structures in developing new anticonvulsant medications (Ugale et al., 2012).
Propriétés
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-21-12-5-3-4-10(14(12)22-2)15(20)19-16-18-11-7-6-9(17)8-13(11)23-16/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWSCDCFXKQBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.